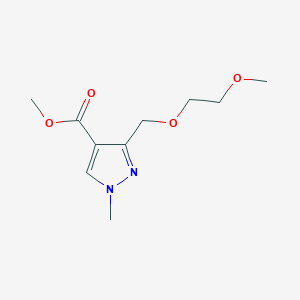
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 205748-06-7 . It has a molecular weight of 190.24 and its molecular formula is C12H14O2 .
Molecular Structure Analysis
The molecular structure of “(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid” can be represented by the SMILES notation:O=C(O)/C=C/C1=CC(C)=C(C)C=C1C . This indicates that the molecule contains a carboxylic acid group (-COOH) and a conjugated system involving a carbon-carbon double bond. Physical And Chemical Properties Analysis
“(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid” is a powder at room temperature . It has a melting point of 154-155°C .Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
- A study conducted by Venkatesan et al. (2016) focused on the structural investigation of a similar compound, "(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid," using X-ray crystallography, spectroscopy, and quantum chemical calculations. The research highlighted the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure, which could have implications for designing materials with desired physical properties Venkatesan et al., 2016.
Hydrogen-Bonded Networks
- Yang et al. (2006) explored the structural aspects of "(E)-4-methoxycinnamic acid," noting how molecules link into chains and form three-dimensional networks through hydrogen bonds. This study provides insights into how similar compounds might be used in developing new materials with specific structural characteristics Yang et al., 2006.
Bioactive Compounds from Natural Sources
- Wang et al. (2010) isolated new p-aminoacetophenonic acids from a mangrove endophyte, showcasing a natural source approach to identifying potentially bioactive compounds. While the specific compound of interest was not the focus, the methodology and findings could guide research on similar compounds Wang et al., 2010.
Synthesis and Electronic Properties
- Kotteswaran et al. (2016) detailed the synthesis of "2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid," emphasizing the electronic properties and potential applications in materials science. The study contributes to understanding the synthesis and properties of compounds with similar structures Kotteswaran et al., 2016.
Analytical Chemistry Applications
- Zuo et al. (2002) reported on the GC-MS method for separating and characterizing benzoic and phenolic acids in cranberry fruit, including derivatives similar to the compound . This research highlights the application of analytical techniques in quantifying and characterizing such compounds in complex mixtures Zuo et al., 2002.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10(3)11(7-9(8)2)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSXTDXBZCOQIT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2919863.png)

![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)

![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)



